Mucin-1, specifically the peptide sequence Mucin-1 (950-958), also known as STAPPVHNV, is a significant component of the Mucin-1 protein, which is predominantly expressed on the surface of epithelial cells. This peptide is notable for its role in immune responses, particularly in cancer immunotherapy, where it serves as a target for cytotoxic T lymphocytes. Mucin-1 is overexpressed in various malignancies, including breast and ovarian cancers, making it a critical focus in cancer research and therapeutic development .
Mucin-1 is derived from the MUC1 gene located on chromosome 1. The protein itself is a glycoprotein that plays a vital role in forming protective mucosal barriers and facilitating cell signaling. The specific peptide sequence (950-958) is recognized by the human leukocyte antigen A*02:01, which is crucial for T cell recognition and activation .
Mucin-1 belongs to the class of mucins, which are high molecular weight glycoproteins characterized by their ability to form gels and provide lubrication and protection to epithelial surfaces. It can be classified as an oncofetal antigen due to its differential expression patterns in normal versus malignant tissues .
The synthesis of Mucin-1 (950-958) typically employs solid-phase peptide synthesis techniques, specifically using F-moc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
After synthesis, the peptide is purified using reversed-phase high-performance liquid chromatography (HPLC), which separates components based on hydrophobicity. The purity and identity of the synthesized peptide are confirmed through mass spectrometry and analytical HPLC .
The molecular structure of Mucin-1 (950-958) consists of a linear sequence of amino acids: Serine-Threonine-Alanine-Proline-Proline-Valine-Histidine-Asparagine-Valine (STAPPVHNV). This sequence forms part of the larger Mucin-1 protein structure, characterized by its heavily glycosylated regions that contribute to its functional properties.
The molecular weight of this peptide is approximately 1030 Da. The sequence's specific conformation allows it to interact with T cell receptors effectively, facilitating immune recognition .
Mucin-1 (950-958) participates in various biochemical reactions, primarily involving its interaction with T cell receptors. Upon binding to human leukocyte antigen A*02:01 on antigen-presenting cells, it triggers T cell activation and proliferation.
The interaction between this peptide and T cell receptors can be quantified through assays such as enzyme-linked immunosorbent assays (ELISAs) or flow cytometry, measuring cytokine release or T cell activation markers following exposure to the peptide .
The mechanism of action for Mucin-1 (950-958) involves its recognition by cytotoxic T lymphocytes. When presented on the surface of antigen-presenting cells via human leukocyte antigen molecules, it initiates an immune response against cancer cells expressing Mucin-1.
Studies have shown that T cells specific to this peptide can induce apoptosis in cancer cells expressing Mucin-1 through perforin and granzymes or by engaging death receptor pathways .
Mucin-1 (950-958) is a soluble peptide under physiological conditions. It exhibits stability in aqueous solutions at neutral pH but may undergo degradation under extreme conditions (e.g., high temperature or extreme pH).
The peptide has a high affinity for binding to human leukocyte antigen A*02:01 due to its specific amino acid composition, facilitating effective immune recognition. Its solubility and stability make it suitable for use in various immunological assays and therapeutic applications .
Mucin-1 (950-958) has several scientific applications:
Mucin-1 (MUC1) is a transmembrane glycoprotein aberrantly expressed in >90% of epithelial carcinomas (e.g., breast, pancreas, lung, and mesothelioma). In malignant cells, MUC1 exhibits two critical alterations:
Table 1: MUC1 Characteristics in Normal vs. Malignant Epithelia
Feature | Normal Epithelia | Tumor-Associated MUC1 |
---|---|---|
Expression Level | Low, apical localization | 10–40x overexpression |
Glycosylation Pattern | Core 2-based extended glycans | Truncated (Tn, sTn, T antigens) |
Cellular Localization | Apical membrane polarity | Loss of polarity; cytoplasmic/nuclear |
Key Epitope Exposure | Masked core peptide | Exposed STAPPVHNV sequence |
The MUC1(950–958) peptide (STAPPVHNV) is an immunodominant epitope presented by the MHC class I allele HLA-A02:01, expressed in ~40% of global populations [3] [5] [6]. Key features include:
Table 2: HLA-A02:01-Binding Affinities of MUC1 Peptides*
Peptide Sequence | Position | IC₅₀ (µg/mL) | Binding Classification |
---|---|---|---|
STAPPVHNV | 950–958 (Native) | 10.13 | Medium |
LLLLTVLTV | 12–20 (Signal) | 10.89 | Medium |
Optimized analogs | Variants | 0.34–1.68 | High |
A subset of cytotoxic T lymphocytes (CTLs) recognizes hypoglycosylated MUC1 independently of classical MHC presentation:
HLA-A*02:01-restricted CD8+ T cells exhibit potent reactivity against the STAPPVHNV epitope:
Table 3: Clinical Evidence of STAPPVHNV-Specific CD8+ T-Cell Responses
Cancer Type | Detection Method | Response Rate | Clinical Correlation |
---|---|---|---|
Breast cancer (n=19) | Tetramer/IFN-γ assay | 9/19 patients (47%) | 100% in stable disease patients |
Mesothelioma | CTL cytotoxicity | Lysis across all lines | Independent of glycosylation |
AML/Myeloma | In vitro CTL assay | 67–92% of samples | Lysis of primary blasts |
All compound names mentioned: Mucin-1 (950–958), STAPPVHNV, MUC1-C extracellular domain, HLA-A02:01, Tn antigen, sialyl-Tn antigen.*
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7